molecular formula C7H16ClN B8227512 trans-3,5-Dimethylpiperidine;hydrochloride

trans-3,5-Dimethylpiperidine;hydrochloride

Cat. No.: B8227512
M. Wt: 149.66 g/mol
InChI Key: DLQUQDQYYCABAJ-LEUCUCNGSA-N
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Description

trans-3,5-Dimethylpiperidine;hydrochloride: is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The compound is known for its applications in various fields, including chemistry, biology, and industry. It is typically used as a precursor in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-3,5-Dimethylpiperidine;hydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using a nickel-ruthenium-rhodium-carbon composite catalyst in an organic solvent such as tetrahydrofuran. The reaction is conducted under controlled temperature and pressure conditions to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and recyclable solvents ensures that the process is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: trans-3,5-Dimethylpiperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines .

Scientific Research Applications

trans-3,5-Dimethylpiperidine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-3,5-Dimethylpiperidine;hydrochloride involves its interaction with molecular targets and pathways. The compound acts as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes to form various products .

Comparison with Similar Compounds

  • 2,6-Dimethylpiperidine
  • Piperidine
  • N-Methylpiperidine

Comparison: trans-3,5-Dimethylpiperidine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. Compared to 2,6-Dimethylpiperidine, it has different reactivity and applications. Piperidine and N-Methylpiperidine, while structurally similar, have different substitution patterns and thus different chemical behaviors .

Properties

IUPAC Name

(3S,5S)-3,5-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQUQDQYYCABAJ-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-Lutidine (6475.0 g.) is hydrogenated under 1000 psi hydrogen pressure in ethanol using 1665 g. of 5% rhodium on carbon catalyst (50% H2O) at room temperature. The catalyst is filtered off and anhydrous hydrogen chloride bubbled into the filtrate at a temperature below 40° C. until the solution is strongly acidic. The solution is then concentrated in vacuo to a thick slurry which is diluted with 40 liters of hexane. The crystalline material is filtered off and dried in the atmosphere to give 8.9 kg. of crude product. The crude 3,5-dimethylpiperidine hydrochloride is dissolved in 14 liters of water and the pH of this solution adjusted to 7.0 with dilute sodium hydroxide solution. The mixture is washed with 7 l. and then with 3 l. of chloroform to remove unreduced 3,5-lutidine. The aqueous solution is then adjusted to pH 12-13 by the addition of 40% sodium hydroxide solution and extracted with 6 l. and then with 3 l. of chloroform. The combined chloroform extract is dried over anhydrous magnesium sulfate and chilled to 5° C. in an ice bath. Anhydrous hydrogen chloride is then injected until the solution is strongly acidic. The chloroform solution is concentrated in vacuo as benzene is continuously added. When most of the chloroform has been replaced, the product is filtered from about 36 l. of benzene. The filter cake is washed with cold benzene and hexane, and air dried, to obtain 4.8 kg. of product, m.p. 222°-224° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,5-Dimethylpiperidine;hydrochloride
Reactant of Route 2
trans-3,5-Dimethylpiperidine;hydrochloride
Reactant of Route 3
trans-3,5-Dimethylpiperidine;hydrochloride
Reactant of Route 4
trans-3,5-Dimethylpiperidine;hydrochloride
Reactant of Route 5
trans-3,5-Dimethylpiperidine;hydrochloride
Reactant of Route 6
trans-3,5-Dimethylpiperidine;hydrochloride

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